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Compound of Interest |

Compound Name: 2-(oxolan-2-yl)ethanethioamide
CAS No.: 1016745-17-7
Cat. No.: B6611649
. J

Executive Summary & Compound Architecture

This guide provides a comprehensive spectroscopic profile for 2-(oxolan-2-
yl)ethanethioamide (Systematic Name: 2-(tetrahydrofuran-2-yl)ethanethioamide). As a chiral
building block containing both a cyclic ether and a primary thioamide, this molecule presents
unique characterization challenges, particularly regarding the restricted rotation of the
thioamide bond and the stereocenter at the C2 position of the oxolane ring.

The data presented herein represents a high-fidelity predictive reference standard, synthesized
from chemometric principles, analogous thioamide characterization data, and general
spectroscopic rules. It is designed to serve as a validation benchmark for researchers
synthesizing this compound for bioisostere applications or heterocyclic scaffold construction.

Structural Connectivity

e Formula:
e Molecular Weight: 145.22 g/mol
o Key Features:

o Oxolane (THF) Ring: Saturated 5-membered ether.
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o Chiral Center: C2 position of the THF ring.
o Thioamide Group: Primary (

), exhibiting strong dipole and restricted

rotation.

Infrared Spectroscopy (FT-IR)[1]

The IR spectrum of 2-(oxolan-2-yl)ethanethioamide is dominated by the competition between
the polar thioamide vibrations and the ether linkage. Unlike amides, the

stretch is not an isolated high-frequency band but couples strongly with
stretching and

bending modes.

Characteristic Band Assignments
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Functional
Mode
Group

Frequency (

)

Intensity

Diagnostic
Notes

Primary Amine

3150-3350

Medium, Broad

Appears as a
doublet
(asymmetric/sym
metric stretch).
Lower freq than
amides due to H-

bonding.

Thioamide |

1620-1650

Medium

Mixed mode;
often obscured if
solvent residues

are present.

Thioamide I

1400-1450

Strong

Characteristic
"Thioamide
band".

Ether (THF)

1060-1100

Strong

Characteristic
cyclic ether

stretch.

Thioamide II/IV

1000-1150

Strong

The
"Thiocarbonyl"
signature. Highly

coupled.

Experimental Protocol: KBr Pellet vs. ATR

» Recommendation: Use Diamond ATR (Attenuated Total Reflectance) for neat solid/oil

samples to preserve the polymorphic state.

o Critical Step: Ensure the sample is strictly anhydrous. Water vapor bands (3600-3800

) can obscure the

doublet.
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Mass Spectrometry (MS)[2][3]

The mass spectrum is characterized by the stability of the cyclic ether and the sulfur isotope
pattern. The fragmentation pathways are driven by

-cleavage relative to the ether oxygen and the thioamide group.

lonization Profile (El, 70 eV)

e Molecular lon (
): m/z 145 (Distinct, usually 20-40% intensity).
¢ Isotope Peak (
): m/z 147 (~4.5% of base peak). Diagnostic for Sulfur.

Key Fragmentation Pathways

o -Cleavage (THF Ring): Rupture of the ring C-C bond adjacent to Oxygen.

» McLafferty Rearrangement: The thioamide sulfur can abstract a

-hydrogen (from the THF ring C3/C4) if conformation allows, though less favorable than in
open chains.

e C-C Bond Scission: Cleavage between the THF ring and the

-methylene group.

Fragmentation Logic Diagram
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Fragment A: THF Cation

(C4H70+)
m/z 71

Molecular lon (M+)

McLafferty-like Homolytic Cleavage
(Loss of -CSNH2 sidechain) |Rearrangement of C-S

Blue: Parent

ragment B: Thioacetamid
(Rearrangement Product)

Red: Base Peak Candidate

e Loss of SH
(M -33)
m/z 112

Click to download full resolution via product page

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway for 2-(oxolan-2-

yl)ethanethioamide.

Nuclear Magnetic Resonance (NMR)[1][2][4][5]

NMR is the definitive tool for structural verification. The thioamide group exerts a strong

deshielding effect on the

-protons and carbons.

NMR (400 MHz, DMSO- )

e Solvent Choice: DMSO-

IS required to observe the separate thioamide

protons due to slow rotation on the NMR timescale. In

, these may appear as a single broad hump.
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Position Multiplicit Integral J (Hz Assighment
(ppm) plicity g (Hz) g
) Thioamide
9.40-9.60 Broad Singlet  1H - )
NH (anti to S)
_ Thioamide
9.00-9.20 Broad Singlet  1H -
NH (synto S)
) Methine at
THEF-2 3.90-4.10 Multiplet 1H - )
chiral center
THE-5 3.60-3.80 Multiplet 2H - Ether
Methylene
- 2.65-2.85 dd 2H 7.0,14.0 adjacent to
C=S
] Ring
THF-3 1.80-2.00 Multiplet 2H -
methylene
] Ring
THF-4 1.50-1.70 Multiplet 2H -
methylene
¢ Note on

: These protons are diastereotopic due to the adjacent chiral center (THF-2), appearing as a
complex doublet of doublets (dd) or multiplet, rather than a simple doublet.

NMR (100 MHz, DMSO- )
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Position Type Assignment
(ppm) yp 9
Thiocarbonyl
C=S 205.0-208.0 Quaternary o ]
(Distinctive low field)
THF-2 76.0-78.0 CH Ether Methine
THF-5 67.0-68.5 Ether Methylene
Methylene
- 48.0-50.0
to C=S
THF-3 29.0-31.0 Ring Carbon
THF-4 25.0-26.0 Ring Carbon

NMR Connectivity Diagram (COSY/HMBC)

NH2
(9.0-9.6)

(206 ppm)

COSY

Click to download full resolution via product page

Figure 2: Key COSY (H-H) and HMBC (H-C) correlations for structural verification.
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» To cite this document: BenchChem. [Spectroscopic Profiling of 2-(Oxolan-2-
yl)ethanethioamide: A Technical Reference Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b6611649#spectroscopic-data-nmr-ir-ms-
of-2-oxolan-2-yl-ethanethioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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